Methylazatoxin
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Overview
Description
Methylazatoxin is a synthetic compound known for its pharmacological properties, particularly as an inhibitor of topoisomerase-II and tubulin.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methylazatoxin typically involves multi-step organic reactions. One common method includes the reaction of azatoxin with methylating agents under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize impurities. The process may involve continuous flow reactors and advanced purification techniques such as chromatography to ensure the compound meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Methylazatoxin undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Scientific Research Applications
Methylazatoxin has been extensively studied for its applications in various fields:
Chemistry: Used as a model compound in studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its effects on cell cycle regulation and apoptosis.
Mechanism of Action
Methylazatoxin exerts its effects primarily by inhibiting topoisomerase-II and tubulin. This inhibition disrupts the normal function of these proteins, leading to cell cycle arrest at the M-phase and subsequent apoptosis. The molecular targets include the DNA-topoisomerase-II complex and tubulin, which are crucial for DNA replication and cell division .
Comparison with Similar Compounds
Similar Compounds
Azatoxin: Shares a similar mechanism of action but differs in its methylation pattern.
Fluoroanilino-azatoxin: Has a fluorine substitution, leading to different pharmacokinetic properties.
Nitroanilino-azatoxin: Contains a nitro group, affecting its reactivity and biological activity.
Uniqueness
Methylazatoxin is unique due to its specific methylation, which enhances its ability to induce M-phase arrest and apoptosis in cancer cells. This makes it a promising candidate for further development as an anticancer agent .
Properties
CAS No. |
129565-13-5 |
---|---|
Molecular Formula |
C22H22N2O5 |
Molecular Weight |
394.4 g/mol |
IUPAC Name |
(10R,15S)-10-(3,4,5-trimethoxyphenyl)-13-oxa-8,11-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-12-one |
InChI |
InChI=1S/C22H22N2O5/c1-26-17-8-12(9-18(27-2)21(17)28-3)20-19-15(10-13-11-29-22(25)24(13)20)14-6-4-5-7-16(14)23-19/h4-9,13,20,23H,10-11H2,1-3H3/t13-,20+/m0/s1 |
InChI Key |
SCLLIEKCYQJGGW-RNODOKPDSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)[C@@H]2C3=C(C[C@@H]4N2C(=O)OC4)C5=CC=CC=C5N3 |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2C3=C(CC4N2C(=O)OC4)C5=CC=CC=C5N3 |
Origin of Product |
United States |
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